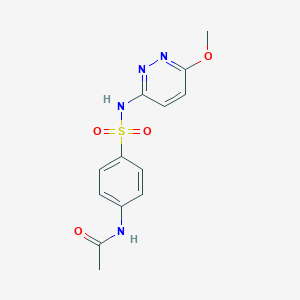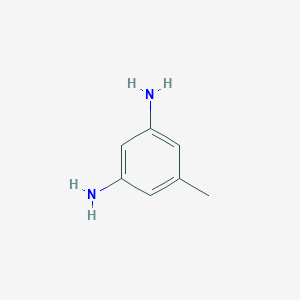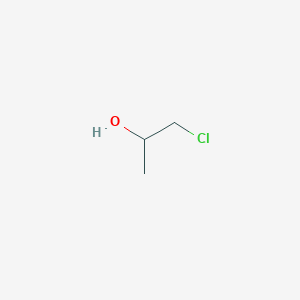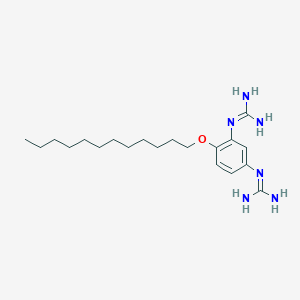![molecular formula C8H8N2O B090631 (1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol CAS No. 1352395-31-3](/img/structure/B90631.png)
(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
作用機序
The mechanism of action of (1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol is not fully understood. However, studies have suggested that the compound exerts its biological activities by modulating various signaling pathways in the body. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
生化学的および生理学的効果
(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-tumor, and anti-viral properties, the compound has been shown to have antioxidant activity. It has also been found to modulate the activity of enzymes involved in various metabolic pathways in the body.
実験室実験の利点と制限
One of the major advantages of (1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol is its potential applications in medicinal chemistry. The compound has been found to possess a range of biological activities, making it a promising candidate for the development of new drugs. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of (1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol. One area of research is the development of new synthetic methods that can yield higher yields and purity of the compound. Another area of research is the investigation of the compound's potential applications in the treatment of various diseases, such as cancer and viral infections. In addition, further studies are needed to fully understand the mechanism of action of the compound and its effects on various signaling pathways in the body.
合成法
The synthesis of (1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol involves a multistep process that begins with the reaction of 2-aminopyridine with acetaldehyde. This reaction yields an intermediate product, which is then subjected to a series of chemical transformations, including cyclization and reduction, to produce the final product. The synthesis method has been optimized to ensure high yields and purity of the compound.
科学的研究の応用
(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol has been extensively studied for its potential applications in medicinal chemistry. The compound has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells. In addition, (1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol has been found to have anti-viral properties by inhibiting the replication of viruses such as HIV and HCV.
特性
CAS番号 |
1352395-31-3 |
|---|---|
製品名 |
(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol |
分子式 |
C8H8N2O |
分子量 |
148.16 g/mol |
IUPAC名 |
1H-pyrrolo[2,3-c]pyridin-4-ylmethanol |
InChI |
InChI=1S/C8H8N2O/c11-5-6-3-9-4-8-7(6)1-2-10-8/h1-4,10-11H,5H2 |
InChIキー |
KSNYCVDTCVBBAT-UHFFFAOYSA-N |
SMILES |
C1=CNC2=C1C(=CN=C2)CO |
正規SMILES |
C1=CNC2=C1C(=CN=C2)CO |
同義語 |
4-(HydroxyMethyl)-6-azaindole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















